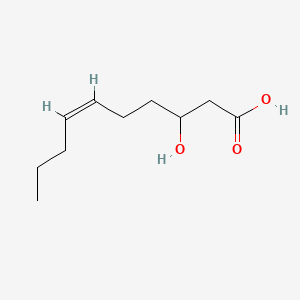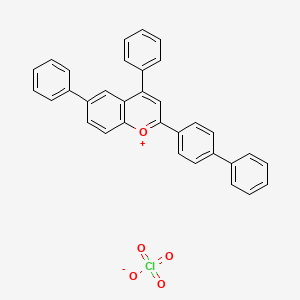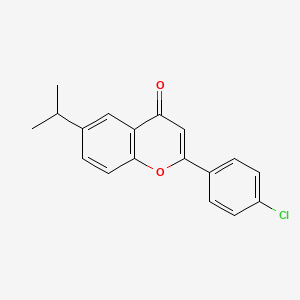
4'-Chloro-6-isopropylflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-6-isopropylflavone is a synthetic flavonoid compound with the molecular formula C18H15ClO2 and a molecular weight of 298.76 g/mol This compound is characterized by the presence of a chloro group at the 4’ position and an isopropyl group at the 6 position of the flavone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-6-isopropylflavone typically involves the use of Friedel-Crafts acylation followed by cyclization reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with 2-isopropylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate undergoes cyclization to form the flavone structure.
Industrial Production Methods: Industrial production of 4’-Chloro-6-isopropylflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-6-isopropylflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated flavones.
Substitution: Formation of substituted flavones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 4’-Chloro-6-isopropylflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Comparison with Similar Compounds
- 4’-Chloro-3-methylflavone
- 6-Isopropylflavone
- 4’-Chloro-6-methylflavone
Comparison: 4’-Chloro-6-isopropylflavone is unique due to the combined presence of both chloro and isopropyl groups, which can enhance its biological activity compared to similar compounds. For instance, the chloro group can increase lipophilicity and membrane permeability, while the isopropyl group can influence the compound’s steric properties and reactivity .
Properties
Molecular Formula |
C18H15ClO2 |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C18H15ClO2/c1-11(2)13-5-8-17-15(9-13)16(20)10-18(21-17)12-3-6-14(19)7-4-12/h3-11H,1-2H3 |
InChI Key |
PRSBJCSZFUTPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


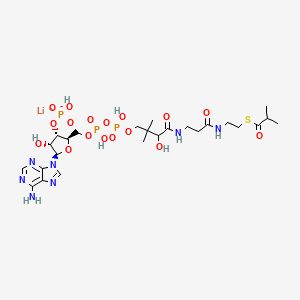
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
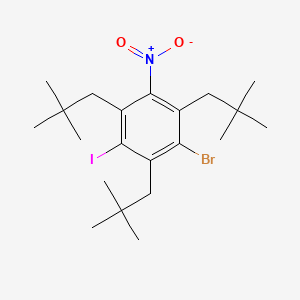
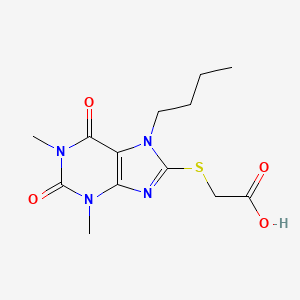

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
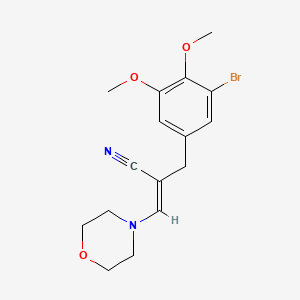
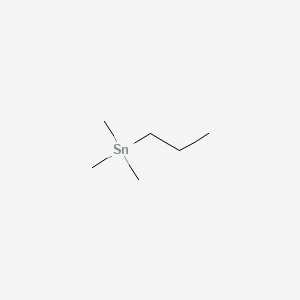
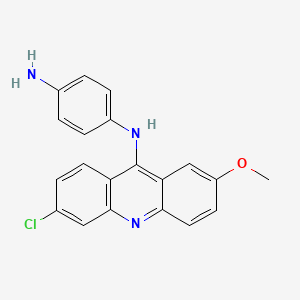
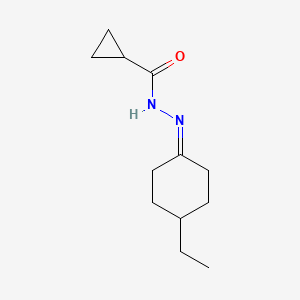
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
